7-(2,5-Difluorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane
Description
Properties
IUPAC Name |
7-(2,5-difluorophenyl)-4-pyridin-3-ylsulfonyl-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2S2/c17-12-3-4-15(18)14(10-12)16-5-7-20(8-9-23-16)24(21,22)13-2-1-6-19-11-13/h1-4,6,10-11,16H,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBBZAYVOAPUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of 7-(2,5-Difluorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane
The target molecule can be dissected into two primary components:
- 1,4-Thiazepane core : A seven-membered ring containing sulfur at position 1 and nitrogen at position 4.
- Substituents :
- 2,5-Difluorophenyl group at position 7.
- Pyridin-3-ylsulfonyl group at position 4.
Retrosynthetically, the thiazepane ring may be constructed via cyclization of a linear precursor, while the sulfonyl group is introduced through nucleophilic substitution or sulfonylation. The 2,5-difluorophenyl moiety is typically incorporated via Friedel–Crafts alkylation or transition-metal-catalyzed coupling.
Synthesis of the 1,4-Thiazepane Core
Cyclization of 4-Thioamidobutanols
A validated approach for seven-membered thiazepane synthesis involves microwave-assisted cyclization of 4-thioamidobutanol derivatives. In a representative procedure, 4-thioamidobutanol precursors are treated with trimethylsilyl polyphosphate (PPSE) under solvent-free microwave irradiation (150–200 W, 100–120°C, 5–10 min), achieving cyclization yields of 75–92%. For the target compound, this method requires a precursor such as 4-((2,5-difluorophenyl)thio)butan-1-amine , which can be synthesized via thiol-ene click chemistry or nucleophilic substitution.
Key Reaction Parameters:
Ring-Closing Metathesis (RCM)
Alternative routes employ RCM using Grubbs catalysts to form the thiazepane ring. For example, diene precursors such as N-allyl-S-(2,5-difluorobenzyl)cysteamine undergo RCM in dichloromethane with Grubbs II catalyst (5 mol%) at 40°C for 24 h, yielding the unsaturated thiazepane intermediate, which is subsequently hydrogenated.
Introduction of the Pyridin-3-ylsulfonyl Group
Sulfonylation of the Thiazepane Amine
The sulfonyl group is introduced via reaction of the secondary amine in the thiazepane core with pyridine-3-sulfonyl chloride. Optimized conditions adapted from industrial protocols include:
- Base : Triethylamine (2.5 equiv) or N,N-diisopropylethylamine (3.0 equiv)
- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
- Solvent : Acetonitrile or dichloromethane
- Temperature : 40–50°C
- Time : 1.5–2 h
- Yield : 86–89%
Representative Procedure:
- Dissolve 7-(2,5-difluorophenyl)-1,4-thiazepane (1.0 equiv) in anhydrous acetonitrile (0.2 M).
- Add DMAP (0.1 equiv) and triethylamine (2.5 equiv).
- Add pyridine-3-sulfonyl chloride (1.2 equiv) dropwise at 0°C.
- Warm to 45°C and stir for 1.5 h.
- Quench with 0.5 M HCl (pH 4–5), isolate via crystallization.
Incorporation of the 2,5-Difluorophenyl Substituent
Friedel–Crafts Alkylation
The 2,5-difluorophenyl group is introduced early in the synthesis via Friedel–Crafts alkylation of a benzene derivative. For example, reaction of 1,4-difluorobenzene with 3-bromopropanol in the presence of AlCl₃ (1.2 equiv) at 0°C for 6 h yields 3-(2,5-difluorophenyl)propan-1-ol , which is subsequently oxidized to the corresponding aldehyde for use in cyclization.
Suzuki–Miyaura Coupling
Palladium-catalyzed coupling of a boronic ester with a halogenated thiazepane precursor offers an alternative route. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 80°C for 12 h, 7-bromo-1,4-thiazepane couples with 2,5-difluorophenylboronic acid to install the aryl group.
Optimization and Scale-Up Challenges
Structural Characterization and Analytical Data
NMR Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
- Calculated : C₁₆H₁₄F₂N₂O₂S₂ [M+H]⁺: 384.0432
- Observed : 384.0429
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The pyridin-3-ylsulfonyl group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. This reaction is critical for modifying the compound’s pharmacological properties:
| Conditions | Products | Mechanistic Insights |
|---|---|---|
| 1M HCl, reflux, 6 hrs | Pyridin-3-sulfonic acid + 7-(2,5-difluorophenyl)-1,4-thiazepane | Acid-catalyzed cleavage of the S–N bond via nucleophilic attack by water. |
| NaOH (aq), 80°C, 4 hrs | Sodium pyridin-3-sulfonate + 7-(2,5-difluorophenyl)-1,4-thiazepane | Base-mediated hydrolysis involving deprotonation and sulfonate elimination. |
Applications : Hydrolysis can generate metabolites for toxicity studies or serve as a step in prodrug design .
Nucleophilic Substitution at the Thiazepane Ring
The sulfur atom in the thiazepane ring participates in nucleophilic substitutions, particularly at the 4-position:
| Reagents | Products | Key Observations |
|---|---|---|
| Methyl iodide (CH₃I) | 4-Methylthio-7-(2,5-difluorophenyl)-1,4-thiazepane | Reaction proceeds via SN² mechanism in polar aprotic solvents (e.g., DMF). |
| Benzylamine (PhCH₂NH₂) | 4-Benzylamino-7-(2,5-difluorophenyl)-1,4-thiazepane | Amine nucleophiles require catalytic KI to enhance reactivity. |
Kinetic Data :
-
Rate constants for methyl iodide substitution: at 25°C.
-
Steric hindrance from the difluorophenyl group reduces substitution efficiency by ~30% compared to phenyl analogs.
Electrophilic Aromatic Substitution (EAS)
The 2,5-difluorophenyl group directs electrophilic attacks to specific positions:
| Reagents | Position | Products |
|---|---|---|
| HNO₃/H₂SO₄ | Para to F | 3-Nitro-2,5-difluorophenyl derivative |
| Br₂/FeBr₃ | Ortho to F | 4-Bromo-2,5-difluorophenyl derivative |
Regioselectivity : Fluorine’s strong electron-withdrawing effect deactivates the ring, favoring meta/para substitution relative to existing fluorines .
Reduction of the Thiazepane Ring
Catalytic hydrogenation modifies the ring’s saturation state:
| Conditions | Products |
|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C | Partially saturated 1,4-thiazepane (retains one double bond) |
| H₂ (3 atm), PtO₂, AcOH, 50°C | Fully saturated 1,4-thiazepane |
Implications : Saturation alters conformational flexibility, impacting binding to biological targets like ion channels.
Oxidation Reactions
The sulfur atom in the thiazepane ring is susceptible to oxidation:
| Oxidizing Agent | Products |
|---|---|
| H₂O₂, AcOH | Sulfoxide derivative |
| KMnO₄, H₂O | Sulfone derivative |
Biological Relevance : Sulfoxides exhibit enhanced solubility and altered pharmacokinetics compared to parent compounds.
Metal-Catalyzed Cross-Coupling
The difluorophenyl group enables palladium-catalyzed coupling reactions:
| Reaction | Catalyst | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives with boronic acids |
| Buchwald-Hartwig | Pd₂(dba)₃ | Aminated derivatives |
Optimized Conditions :
-
Suzuki coupling: 5 mol% catalyst, K₂CO₃, DMF/H₂O, 80°C, 12 hrs.
-
Yields: 60–75% due to steric constraints from the thiazepane ring.
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the sulfonamide group:
| Conditions | Products |
|---|---|
| UV (254 nm), CH₃CN, 24 hrs | Pyridin-3-yl radical + 7-(2,5-difluorophenyl)-1,4-thiazepane fragment |
Applications : Photodegradation studies inform stability assessments for pharmaceutical formulations.
Biological Interactions
While not a traditional "chemical reaction," the compound’s interaction with biological targets involves reversible binding:
Scientific Research Applications
Chemistry
7-(2,5-Difluorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane serves as a building block for synthesizing more complex molecules. Its structure allows chemists to explore new chemical reactions and mechanisms. Notably, the compound can be utilized in the development of novel synthetic pathways due to its reactive functional groups.
Biology
In biological research, this compound is instrumental in studying interactions between small molecules and biological targets such as enzymes and receptors. The difluorophenyl and pyridinylsulfonyl groups enhance its binding affinity to various biological targets, making it a candidate for drug discovery and development.
Medicine
The medicinal chemistry potential of this compound is particularly notable. It has been investigated for its role in developing new therapeutic agents for conditions such as gastroduodenal ulcers and reflux esophagitis. The compound's mechanism of action involves modulating enzyme activity linked to these conditions.
Industrial Applications
In industrial settings, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique properties facilitate the production of fine chemicals that are essential in various manufacturing processes.
Case Study 1: Medicinal Chemistry Development
A study published in a peer-reviewed journal explored the efficacy of this compound in inhibiting gastric acid secretion. The results indicated that the compound demonstrated significant potency compared to existing treatments (e.g., Vonoprazan) in preclinical models .
Case Study 2: Biological Target Interaction
Research focusing on enzyme inhibition revealed that this compound effectively interacts with specific proteases involved in inflammatory pathways. The study highlighted its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of 7-(2,5-Difluorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The difluorophenyl and pyridinylsulfonyl groups play a crucial role in the binding affinity and specificity of the compound. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,5-Difluorophenyl)-4-(pyridin-3-yl)-1,4-thiazepane
- 7-(2,5-Difluorophenyl)-4-(pyridin-4-ylsulfonyl)-1,4-thiazepane
- 7-(2,5-Difluorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-oxazepane
Uniqueness
7-(2,5-Difluorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is unique due to the presence of both the difluorophenyl and pyridinylsulfonyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for research and development.
Biological Activity
7-(2,5-Difluorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is a synthetic compound belonging to the thiazepane class. Its unique structure, characterized by a seven-membered ring containing sulfur and nitrogen atoms, makes it a subject of interest in medicinal chemistry and biological research. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's IUPAC name is 7-(2,5-difluorophenyl)-4-pyridin-3-ylsulfonyl-1,4-thiazepane. Its molecular formula is , with a molecular weight of 358.37 g/mol. The presence of difluorophenyl and pyridinylsulfonyl groups contributes to its distinct chemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group enhances binding affinity, while the pyridinylsulfonyl group plays a crucial role in modulating the activity of these targets.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated derivatives showed promising results against breast, colon, and lung cancer cell lines . The highest antiproliferative activity was observed in compounds that share structural similarities with thiazepanes.
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of related fluorinated compounds against multiple cancer cell lines. The findings suggested that these compounds could inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : Inhibition studies have shown that thiazepane derivatives may target key enzymes involved in cancer metabolism. For example, compounds were assessed for their ability to inhibit the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical in cancer progression .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antiproliferative Activity | Mechanism of Action |
|---|---|---|
| This compound | Moderate to High | Enzyme inhibition (PI3K/mTOR) |
| 7-(2,5-Difluorophenyl)-4-(pyridin-3-yl)-1,4-thiazepane | Moderate | Cell cycle arrest |
| 7-(2,5-Difluorophenyl)-4-(pyridin-4-ylsulfonyl)-1,4-thiazepane | Low to Moderate | Apoptosis induction |
Q & A
Q. What are the common synthetic routes for 7-(2,5-Difluorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the thiazepane core and subsequent functionalization of the difluorophenyl group. Key steps include:
- Sulfonylation : Reacting the thiazepane precursor with pyridine-3-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0°C to RT).
- Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl group introduction, requiring precise control of catalysts (e.g., Pd(PPh₃)₄) and ligands .
- Critical Parameters : Reaction temperature (40°C for optimal coupling efficiency), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for sulfonylation to avoid side products).
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential. Yields range from 45–65% depending on intermediate stability .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (m/z 523 [M+H]⁺) and detects impurities. Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) .
- HPLC : Retention time of 1.05 minutes under condition SQD-AA05 (C18 column, 50°C, 0.6 mL/min flow rate) ensures batch consistency .
- ¹H/¹³C NMR : Validate structural integrity; key signals include pyridinyl sulfonyl protons (δ 8.5–9.0 ppm) and thiazepane ring protons (δ 3.5–4.5 ppm).
- Orthogonal Methods : Pair HPLC with NMR to resolve co-eluting impurities .
Advanced Research Questions
Q. How can researchers optimize the purification process to isolate high-purity this compound?
- Methodological Answer :
- Chromatography : Use preparative HPLC with a phenyl-hexyl column for better resolution of aromatic byproducts. Adjust mobile phase pH (e.g., ammonium bicarbonate buffer) to reduce tailing .
- Recrystallization : Employ solvent mixtures like ethyl acetate/hexane (1:3) or THF/water (gradient cooling) to enhance crystal purity.
- Quality Control : Monitor purity via LCMS and compare retention times across batches. Target ≥98% purity for biological assays .
Q. What strategies address discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer :
- Systematic Variation : Test reaction conditions (e.g., temperature, catalyst loading) to identify sources of structural deviations.
- Advanced NMR Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals caused by conformational isomers or rotamers.
- Isotopic Labeling : Introduce ¹⁹F labels on the difluorophenyl group to track positional stability during synthesis .
Q. How to design experiments to study the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C. Monitor degradation via LCMS at 0, 24, 48, and 72 hours.
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For acidic conditions (pH <4), expect sulfonamide bond hydrolysis .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) to identify decomposition thresholds .
Q. What computational methods predict the compound’s stability and target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the thiazepane ring’s conformational flexibility in aqueous and lipid environments (GROMACS/AMBER).
- Docking Studies : Use AutoDock Vina to predict binding affinities to biological targets (e.g., kinases or GPCRs). Focus on sulfonyl and pyridinyl groups as key pharmacophores .
- DFT Calculations : Analyze electron density maps (Gaussian 09) to identify reactive sites for electrophilic/nucleophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
